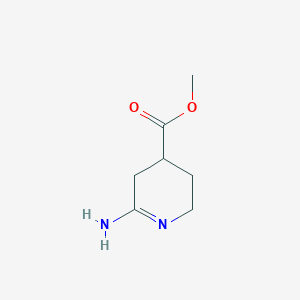

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate

Description

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate (CAS: Not explicitly provided in evidence) is a bicyclic compound featuring a partially saturated pyridine ring with an amino group at position 6 and a methyl ester at position 3. It is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules .

Properties

CAS No. |

158832-44-1 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate |

InChI |

InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h5H,2-4H2,1H3,(H2,8,9) |

InChI Key |

OJJLAGJYIDOTFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN=C(C1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

A robust and scalable method involves starting from pyridine-3- or pyridine-4-boronic acid or their esters, reacting with alkyl or aryl halides to form quaternary ammonium salts, which are then reduced by borohydride reagents in aprotic solvents to yield N-substituted tetrahydropyridine boronic acid/esters. This method is adaptable to various substituents and provides high selectivity and yields.

Stepwise Procedure

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of quaternary ammonium salt | Pyridine-4-boronic acid pinacol ester (0.1 mol), chlorobenzyl chloride (0.1 mol), chlorobenzene solvent, reflux 5 h | Pale yellow solid quaternary salt |

| 2 | Reduction of quaternary salt | Sodium borohydride (0.11 mol), tetrahydrofuran solvent, cooled to -10 °C, gradual addition, stir 2 h at room temp | Pale yellow solid N-substituted tetrahydropyridine boronic acid/ester, 88% yield, purity 97.9% (GC) |

Reaction Parameters and Variations

| Parameter | Options | Notes |

|---|---|---|

| Pyridine boronic acid/ester | Pyridine-3-boronic acid, pyridine-4-boronic acid, pinacol esters | Commercially available, cost-effective |

| Halide for quaternization | tert-butyl chloroformate, benzyl bromoformate, methyl iodide, methyl bromide, ethyl bromide, benzyl chloride | Choice affects substituent on nitrogen |

| Borohydride reducing agent | Sodium borohydride, lithium borohydride, potassium borohydride, ammonium borohydride, tetra-n-butylammonium borohydride | Sodium borohydride preferred for cost and availability |

| Solvent | Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile | Avoid alcohol solvents to prevent side reactions |

| Molar ratios | Pyridine boronic acid/ester : halide = 1:1–5; pyridine boronic acid/ester : borohydride = 1:1–3 | Optimized for high yield and selectivity |

Workup and Purification

After reduction, the reaction mixture is quenched carefully with saturated ammonium chloride solution, extracted with ethyl acetate, dried, and concentrated. The product is purified by recrystallization or slurry in alkane solvents such as n-heptane, optionally with small amounts of ethyl acetate or methyl tert-butyl ether to improve purity.

Advantages

- Avoids expensive palladium catalysts and ultralow temperatures.

- High selectivity and yield (up to 88%).

- Scalable to hectogram quantities.

- Cost-effective and industrially viable.

Alternative Synthetic Approach: Phosphine-Catalyzed [4+2] Annulation

A more recent synthetic innovation involves phosphine-catalyzed enantioselective [4+2] annulation reactions between 1-azadienes and α-substituted allene ketones to form tetrahydropyridine derivatives. This method is notable for:

- Producing enantioenriched tetrahydropyridines with >97% enantiomeric excess.

- Yields ranging from 46% to 70%.

- Applicability to a range of substituted tetrahydropyridines.

While this method is elegant and useful for enantioselective synthesis, it is less directly applied to methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate specifically but represents a promising route for related derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pyridine boronic acid/ester reduction | Pyridine-3/4-boronic acid or pinacol ester | Halide (e.g., chlorobenzyl chloride), sodium borohydride, THF | 85–90 | Scalable, cost-effective, high selectivity | Requires careful temperature control |

| Phosphine-catalyzed [4+2] annulation | 1-Azadienes, α-substituted allene ketones | Phosphine catalyst | 46–70 | High enantioselectivity, versatile | More complex reagents, moderate yields |

Research Findings and Practical Notes

- The boronic acid/ester reduction method has been validated on a hectogram scale, demonstrating practical industrial applicability.

- Reaction selectivity is high, confirmed by nuclear magnetic resonance (NMR) and gas chromatography (GC) purity analyses.

- The choice of halide and borohydride reagent can be tuned to introduce different N-substituents, enabling structural diversity.

- Avoiding alcohol solvents during reduction prevents side reactions and decomposition.

- The phosphine-catalyzed annulation offers a route to enantioenriched derivatives, important for pharmacological applications requiring chirality.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 8h | 6-Amino-2,3,4,5-tetrahydropyridine-4-carboxylic acid | 85% | |

| Basic hydrolysis | NaOH (2M), 60°C, 6h | Same as above | 78% |

Amide Formation

The primary amino group participates in nucleophilic acyl substitution with acyl chlorides or anhydrides to form amides, a key step in medicinal chemistry applications.

| Substrate | Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → rt | N-Acetyl derivative | 2h, inert atmosphere | 92% | |

| Benzoyl chloride | Pyridine, 50°C | N-Benzoyl derivative | 4h | 88% |

Oxidative Ring Aromatization

The tetrahydropyridine ring undergoes oxidation to form a fully aromatic pyridine system, a reaction observed in structurally related compounds.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 3h | Methyl 6-aminopyridine-4-carboxylate | pH maintained at 2 | |

| H₂O₂ (30%), FeSO₄ | rt, 12h | Partial oxidation to dihydropyridine | Radical mechanism |

Mannich Reaction

The amino group facilitates Mannich-type reactions, enabling the introduction of alkyl/aryl substituents.

| Carbonyl Component | Amine | Aldehyde | Product | Yield | Source |

|---|---|---|---|---|---|

| Cyclohexanone | Methyl 6-amino-THP-4-carboxylate | Formaldehyde | N-Mannich base | 76% | |

| Acetophenone | Same as above | Benzaldehyde | Aryl-substituted derivative | 68% |

Reductive Alkylation

The amino group reacts with aldehydes/ketones under reductive conditions to form secondary amines.

| Aldehyde/Ketone | Reducing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl derivative | pH 7, 24h | 81% | |

| Acetone | H₂, Pd/C | N-Isopropyl derivative | 50 psi, 6h | 73% |

Cycloaddition Reactions

The electron-deficient tetrahydropyridine ring participates in [4+2] cycloadditions, as demonstrated in related systems.

Mechanistic Insights and Selectivity

-

Steric Effects : The steric hindrance from the methyl ester at position 4 directs electrophilic attacks to position 6 of the ring .

-

Electronic Effects : The electron-withdrawing ester group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic additions.

-

pH-Dependent Reactivity : The amino group’s basicity (pKa ~8.5) dictates its participation in acid-catalyzed reactions, such as dehydrations .

Stability Considerations

Scientific Research Applications

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with muscarinic and nicotinic acetylcholine receptors, affecting neurotransmission and cellular responses .

Comparison with Similar Compounds

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate

- Structure: Differs by a methoxy (-OCH₃) group at position 6 instead of an amino (-NH₂) group.

- Properties: Reduced basicity compared to the amino derivative due to the electron-withdrawing methoxy group. Lower reactivity in nucleophilic substitution reactions.

- Commercial Availability : Priced at $1,472.00/500 mg (2024 data), indicating high purity and specialized use .

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

- Structure: A pyrimidine ring (aromatic) with amino, methyl ester, and two chlorine substituents.

- Properties: Enhanced electrophilicity due to chlorine atoms. Potential herbicide or pesticide applications, as pyrimidine derivatives are common in agrochemicals .

- Safety: Limited toxicity data, but chlorine substituents may increase environmental persistence .

- Commercial Status : Subject to a 6.5% MFN tariff, reflecting industrial-scale use .

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Structure : Fully unsaturated tetrahydropyridine with a phenyl group at position 4.

- Properties :

Comparative Analysis Table

Research Findings and Implications

- Anti-Inflammatory Potential: Amino-substituted tetrahydropyridines, including the target compound, have shown efficacy in inhibiting TNF-α-induced monocyte adhesion, a key process in inflammatory bowel disease (IBD) .

- Safety Considerations: While the amino derivative lacks reported toxicity, MPTP’s neurotoxicity underscores the need for rigorous safety profiling of tetrahydropyridine analogs .

- Synthetic Utility : The hydrochloride salt of the target compound (priced at $1,417.00/500 mg) is critical for drug discovery due to improved solubility and stability .

Biological Activity

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate (also known as Methyl 6-amino-1,2,3,4-tetrahydropyridine-4-carboxylate hydrochloride) is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 192.64 g/mol. Its structure features a tetrahydropyridine ring which is essential for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound hydrochloride |

| CAS Number | 146422-41-5 |

| Molecular Weight | 192.64 g/mol |

| Molecular Formula | C7H13ClN2O2 |

Research indicates that this compound may interact with various biological targets:

- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to amino acid transporters like LAT1 (L-type amino acid transporter 1). LAT1 is crucial for the transport of essential amino acids across the blood-brain barrier (BBB), influencing neurological health and disease states such as Parkinson's disease and autism spectrum disorders .

- Antioxidant Activity : Preliminary studies suggest that derivatives of tetrahydropyridine compounds can exhibit antioxidant properties by modulating oxidative stress pathways. This activity is linked to the regulation of cytoprotective genes through pathways involving NRF2 (nuclear factor erythroid 2-related factor 2), which plays a role in cellular defense mechanisms against oxidative damage .

- Potential Anticancer Properties : There is emerging evidence that compounds similar to Methyl 6-amino-2,3,4,5-tetrahydropyridine may exhibit anticancer activities by targeting specific signaling pathways involved in tumor growth and metastasis. The modulation of these pathways could provide a basis for developing novel cancer therapies .

Study on Neurotransmitter Transport

A study published in Nature Communications highlighted the role of LAT1 in transporting amino acids critical for brain function. The research demonstrated that alterations in LAT1 expression could significantly affect amino acid homeostasis in neuronal cells. Methyl 6-amino-2,3,4,5-tetrahydropyridine derivatives were suggested as potential modulators that could enhance LAT1 activity under pathological conditions .

Antioxidant Activity Assessment

In vitro studies have shown that tetrahydropyridine derivatives can induce NRF2-dependent gene expression. A study conducted by Duarte et al. explored various tetrahydropyridine analogs and their ability to activate NRF2 signaling pathways. The findings indicated that these compounds could potentially mitigate oxidative stress-related damage in neuronal cells .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions of appropriately substituted precursors. For example, a multi-step approach could include:

- Step 1 : Condensation of a β-ketoester with an amine to form a tetrahydropyridine ring.

- Step 2 : Selective protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions, as seen in analogous pyridine derivatives .

- Step 3 : Methyl esterification under mild conditions (e.g., methanol with catalytic H₂SO₄) to avoid ring-opening.

Optimization may involve adjusting solvent polarity (e.g., acetonitrile for solubility), temperature (room temperature to 60°C), and catalysts (e.g., HATU for amide coupling). Yield improvements are achievable via column chromatography or recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the purity and structural conformation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the tetrahydropyridine ring conformation and ester/amino group positions. For example, the methyl ester typically shows a singlet at ~3.6 ppm.

- HPLC-MS : Reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA) resolve impurities, while mass spectrometry verifies molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : Essential for resolving stereochemical ambiguities, particularly at the 4-carboxylate position .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

The compound’s stereochemistry at the 4-carboxylate position may dictate binding affinity to targets like neurotransmitter transporters or enzymes. For example:

- Molecular Docking : Simulations with dopamine receptors or monoamine oxidases (MAOs) can predict enantioselective interactions. Methyl group orientation at position 4 could sterically hinder or enhance binding, as observed in structurally related FGFR4 inhibitors .

- In Vitro Assays : Chiral resolution via chiral HPLC (e.g., Chiralpak IA column) followed by enzymatic inhibition studies (e.g., MAO-B activity assays) quantifies stereochemical effects .

Q. What are the potential neurotoxic mechanisms of this compound, and how do they compare to MPTP-like neurotoxins?

Q. How can structural modifications enhance the compound’s stability in aqueous environments for pharmacological studies?

- Ester Hydrolysis Mitigation : Replace the methyl ester with a more hydrolytically stable group (e.g., tert-butyl ester) or use prodrug strategies (e.g., phosphonate masking).

- Salt Formation : Hydrochloride salts improve solubility and stability, as demonstrated in pyridinecarboxamide derivatives .

- Accelerated Stability Testing : Monitor degradation in PBS (pH 7.4) at 37°C over 72 hours using UPLC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Variable Factors :

- Reagent Purity : Trace impurities in starting materials (e.g., β-ketoesters) can reduce yields. Use ≥98% purity reagents with LCMS validation.

- Oxygen Sensitivity : The amino group may oxidize during synthesis; inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) can mitigate this .

- Reproducibility Protocol : Standardize reaction scales (e.g., 1 mmol initial trials) and document solvent drying methods (e.g., molecular sieves for THF) .

Q. What experimental approaches resolve conflicting data on the compound’s receptor selectivity?

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to measure IC₅₀ values across receptor subtypes.

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions, as done for FGFR inhibitors .

Methodological Recommendations

Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties?

- Caco-2 Cell Monolayers : Assess intestinal permeability (Papp values) using LC-MS/MS quantification.

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Synthesize derivatives with substituents at the 6-amino (e.g., alkylation) or 4-carboxylate (e.g., ester-to-amide conversion) positions.

- Activity Mapping : Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase) and correlate results with computational descriptors (e.g., LogP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.